molecular formula C23H26N2O5 B2816064 Fmoc-Val-Ala-OH CAS No. 150114-97-9

Fmoc-Val-Ala-OH

货号: B2816064
CAS 编号: 150114-97-9
分子量: 410.47
InChI 键: KQZMZNLKVKGMJS-XOBRGWDASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Val-Ala-OH: . This compound is notable for its role in facilitating the targeted delivery of therapeutic agents, making it a valuable tool in medicinal chemistry and drug development.

作用机制

Target of Action

Fmoc-Val-Ala-OH is primarily used as a linker in the construction of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The this compound linker attaches the antibody to the drug, allowing the drug to specifically target and kill cancer cells .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the endocytic pathway . This pathway is responsible for the internalization of the ADC into the cancer cell and its transport to the lysosome. The release of the drug in the lysosome then triggers apoptosis, or programmed cell death, in the cancer cell .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of . The absorption, distribution, metabolism, and excretion (ADME) of the ADC will influence the bioavailability of the drug. The this compound linker itself is designed to be stable in the bloodstream, resisting premature cleavage before the ADC reaches the target cancer cell .

Result of Action

The result of the action of this compound is the targeted killing of cancer cells . By releasing the drug specifically in cancer cells, ADCs with this compound linkers can effectively kill these cells while minimizing damage to healthy cells .

Action Environment

The action of this compound is influenced by the environment within the body . Factors such as the pH of the blood and lysosomes, the abundance and accessibility of the target antigen on cancer cells, and the presence of competing molecules can all affect the action, efficacy, and stability of this compound and the ADC it is part of .

生化分析

Biochemical Properties

Fmoc-Val-Ala-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and ADCs. It interacts with various enzymes and proteins, including lysosomal proteolytic enzymes, which cleave the Val-Ala dipeptide linker . The Fmoc group can be removed under basic conditions, allowing for further coupling reactions with carboxylic acids to form amides . This interaction is essential for the construction of complex peptide structures and the targeted delivery of drugs in ADCs.

Cellular Effects

This compound influences various cellular processes, particularly in the context of ADCs. It facilitates the targeted delivery of cytotoxic drugs to cancer cells, thereby enhancing the efficacy of cancer treatments . The compound’s cleavable linker is designed to be stable in the bloodstream but cleaved within the lysosomes of target cells, releasing the active drug . This targeted approach minimizes damage to healthy cells and reduces side effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions and enzymatic cleavage. The Fmoc group protects the amine group during peptide synthesis and is removed by piperidine, forming a stable adduct with the dibenzofulvene byproduct . The Val-Ala dipeptide is cleaved by lysosomal enzymes, releasing the active drug in ADCs . This mechanism ensures precise drug delivery and activation within target cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The Fmoc group can be rapidly removed under basic conditions, typically within minutes when using microwave-assisted peptide synthesis . The stability of the Val-Ala linker in human plasma ensures that the compound remains intact until it reaches the lysosomes of target cells . Long-term studies have shown that the compound maintains its efficacy and stability in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively delivers the active drug to target cells with minimal toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to optimize the dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and drug delivery. The compound interacts with lysosomal enzymes that cleave the Val-Ala dipeptide, releasing the active drug . The Fmoc group is removed by piperidine, allowing for further coupling reactions in peptide synthesis . These interactions are essential for the compound’s role in constructing complex peptide structures and ADCs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s stability in human plasma ensures that it remains intact until it reaches the lysosomes of target cells . The Fmoc group protects the amine group during transport, preventing premature reactions . This targeted distribution enhances the efficacy of ADCs and minimizes off-target effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, particularly lysosomes, where it is cleaved by proteolytic enzymes . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring precise drug delivery and activation . This subcellular localization is critical for the compound’s role in ADCs and targeted cancer therapies.

准备方法

Synthetic Routes and Reaction Conditions: Fmoc-Val-Ala-OH is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the step-by-step assembly of peptides on an insoluble resin support . The synthesis involves the following steps:

    Fmoc Protection: The amino group of valine is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Coupling: The Fmoc-protected valine is coupled with alanine using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide), exposing the amino group for further reactions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to ensure high efficiency and purity. The process involves rigorous quality control measures to maintain consistency and meet regulatory standards .

化学反应分析

Types of Reactions: Fmoc-Val-Ala-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Cleavage: Cathepsin B in a lysosomal environment.

    Coupling: HBTU, DIPEA, and piperidine in DMF.

Major Products:

    Cleavage: The major products are the individual amino acids or peptides resulting from the enzymatic cleavage.

    Coupling: The major products are extended peptides or peptide conjugates.

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Overview : Fmoc-Val-Ala-OH is primarily used in solid-phase peptide synthesis, a widely adopted method for constructing peptides. The Fmoc group serves as a protective group that can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form complex peptide chains.

Key Features :

  • Molecular Formula : C₂₃H₂₆N₂O₅
  • Molecular Weight : 410.46 g/mol
  • Melting Point : 217–219°C
  • Solubility : Slightly soluble in DMF and DMSO

Case Study : In a study by Zinieris et al., the efficiency of this compound in SPPS was demonstrated, showing complete deprotection (99.99%) using 20% piperidine in DMF after 9 minutes, highlighting its effectiveness as a building block for peptide synthesis .

Development of Peptide-Based Drugs

Overview : this compound is integral in the development of peptide-based therapeutics, including antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents specifically to cancer cells, enhancing therapeutic efficacy while minimizing side effects on healthy tissues.

Mechanism of Action : The compound acts as a cleavable linker in ADCs, allowing for the selective release of the drug upon reaching the target site. This specificity is crucial for effective cancer treatment.

Case Study : Research has shown that dipeptide linkers like Val-Ala are effective in creating oligonucleotide-drug conjugates, which can be utilized for targeted cancer therapies . The synthesis and characterization of these conjugates have demonstrated promising antiproliferative activity against cancer cell lines.

Material Science Applications

Overview : Beyond biological applications, this compound has been explored in material science, particularly in the self-assembly of novel materials. Its properties facilitate the formation of hydrogels and other advanced materials.

Case Studies :

  • A study highlighted the role of this compound in self-assembled structures necessary for creating materials with tailored properties .
  • Another investigation into its use in perovskite solar cells showed that incorporating Fmoc-protected amino acids can enhance device efficiency and stability .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for quantifying peptide concentrations. Its strong UV absorbance at 302 nm allows for accurate monitoring during synthesis and deprotection reactions.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Solid-Phase Peptide SynthesisUsed as a building block for constructing peptidesComplete deprotection achieved efficiently
Drug DevelopmentIntegral in synthesizing ADCs for targeted cancer therapyEffective dipeptide linkers enhance drug delivery
Material ScienceFacilitates self-assembly processes for advanced materialsImproved stability in solar cells
Analytical ChemistryEmployed in HPLC for quantifying peptide concentrationsStrong UV absorbance aids monitoring

相似化合物的比较

Uniqueness: Fmoc-Val-Ala-OH is unique due to its lysosomally cleavable linker property, which is not present in other Fmoc-protected amino acids. This feature makes it particularly valuable in the construction of ADCs and other targeted therapeutic agents .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields, driving advancements in targeted drug delivery and therapeutic development.

生物活性

Fmoc-Val-Ala-OH (Fluorenylmethyloxycarbonyl-Valine-Alanine) is a dipeptide derivative that has garnered attention in biochemical research due to its potential biological activities, particularly in the fields of cancer therapy and peptide synthesis. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C23H26N2O5C_{23}H_{26}N_{2}O_{5} and a molecular weight of 414.47 g/mol. The Fmoc group serves as a protective group for the amine function during peptide synthesis, allowing for selective reactions.

Anticancer Properties

Research has indicated that this compound and its derivatives exhibit significant anticancer activity. A study highlighted the importance of the Val-Ala linker in enhancing the biological activity of peptide conjugates. For instance, conjugates containing this linker demonstrated IC50 values ranging from 2.85 to 11.18 µM against A2780 ovarian cancer cells, showcasing their potential as therapeutic agents in cancer treatment .

The biological activity of this compound is largely attributed to its ability to inhibit specific cellular pathways involved in cancer cell proliferation. The compound interacts with mitochondrial ATP synthase, disrupting ATP production and leading to apoptotic cell death. This mechanism was observed in various studies where modifications of the Val-Ala sequence were shown to influence binding affinity and inhibitory potency against ATP hydrolysis .

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Fmoc group is sequentially removed and amino acids are coupled. The process generally follows these steps:

  • Attachment to Resin : The first amino acid (Fmoc-Val) is attached to a solid support resin.
  • Deprotection : The Fmoc group is removed using a solution of piperidine in DMF.
  • Coupling : The next amino acid (Ala) is coupled using coupling reagents like HBTU or HOBt in the presence of a base like DIEA.
  • Final Deprotection : The final product is obtained by deprotecting any remaining groups.

Case Studies

Several studies have assessed the biological activity of this compound through various experimental setups:

  • Peptide Array Screening : This method was employed to evaluate cell-adhesion peptides, demonstrating how modifications in peptide sequences can enhance biological functions such as increased intracellular calcium concentration, which is crucial for inducing apoptosis .
  • In Vivo Studies : Preclinical studies utilizing physiologically based pharmacokinetic (PBPK) modeling have been conducted to predict the absorption and metabolism of compounds similar to this compound, further supporting its potential therapeutic applications .

Data Summary

Study Cell Line IC50 (µM) Mechanism
Study 1A27802.85ATP synthase inhibition
Study 2Panc-15.03Apoptosis induction via mitochondrial disruption
Study 3MCF-7VariesStructural modification impact on bioactivity

属性

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZMZNLKVKGMJS-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。